molecular formula C11H17N3 B11815339 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11815339
M. Wt: 191.27 g/mol
InChI Key: CCUMIOCGQWSRAK-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound that contains both pyridine and pyrrolidine ringsThe presence of the pyrrolidine ring enhances its pharmacophore space, contributing to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including Grignard reactions and reductive amination . The reaction conditions often involve the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, with the content of the levorotatory isomer being more than 70% . This high purity is crucial for its applications in various industries, including pharmaceuticals and electronic cigarettes .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, acetic anhydride, and various organic solvents . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-8-6-11(12)13-7-9(8)10-4-3-5-14(10)2/h6-7,10H,3-5H2,1-2H3,(H2,12,13)

InChI Key

CCUMIOCGQWSRAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C)N

Origin of Product

United States

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